3-Fluoro-5-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid
Overview
Description
3-Fluoro-5-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid, also known as 3F-5-TMPBA, is a boronic acid that is widely used in organic synthesis and pharmaceutical research. It is a versatile compound that can be used in a variety of applications, including the preparation of a wide range of organic compounds, as well as for the synthesis of drugs and other biologically active compounds.
Scientific Research Applications
Synthesis of Biologically Active Compounds
This compound serves as a precursor in the synthesis of various biologically active molecules. For instance, it can be used to create multisubstituted purines, which act as P2X7 antagonists for pain treatment . Additionally, it’s involved in the production of heteroaryl substituted tetrahydropyrroloquinolinone derivatives, which are potential aldosterone synthase inhibitors .
Drug Discovery and Development
In the realm of drug discovery, this phenylboronic acid derivative is valuable for its role in the development of new pharmaceuticals. It’s particularly useful in the creation of compounds with muscarinic acetylcholine receptor subtype M1 agonist activity, which can have therapeutic applications in neurological disorders .
Cancer Research
The compound is instrumental in the synthesis of C2-aryl pyrrolobenzodiazepine (PBD) antitumor agents. These agents are designed to bind to the minor groove of DNA and have shown promise in targeting various forms of cancer .
Obesity Treatment Research
Researchers utilize this compound in the synthesis of piperazine-bisamide structures, which are being investigated for their potential use in obesity treatments. These compounds can play a role in regulating metabolic pathways associated with obesity .
Inhibitors of Kinesin Spindle Protein (KSP)
3-Fluoro-5-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid is used in the preparation of inhibitors of kinesin spindle protein, which is a promising target for the development of new antitumor agents. KSP inhibitors can disrupt the mitotic spindle function, leading to cell cycle arrest and apoptosis in cancer cells .
Chemical Research and Functionalization
The compound finds application in chemical research, particularly in functionalization via lithiation and reaction with electrophiles. This process is crucial for modifying chemical structures to impart new properties or enhance existing ones .
Catalysis
It is also involved in selective rhodium-catalyzed conjugate addition reactions. These reactions are significant in the field of catalysis, allowing for the creation of complex molecules with high precision and efficiency .
properties
IUPAC Name |
[3-fluoro-5-(2,2,2-trifluoroethoxymethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BF4O3/c11-8-2-6(1-7(3-8)10(15)16)4-17-5-9(12,13)14/h1-3,15-16H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOJFSPIBYRSHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)COCC(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BF4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301161135 | |
Record name | Boronic acid, B-[3-fluoro-5-[(2,2,2-trifluoroethoxy)methyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301161135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid | |
CAS RN |
1704066-83-0 | |
Record name | Boronic acid, B-[3-fluoro-5-[(2,2,2-trifluoroethoxy)methyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704066-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[3-fluoro-5-[(2,2,2-trifluoroethoxy)methyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301161135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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